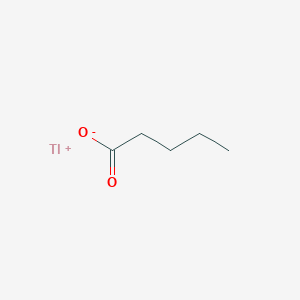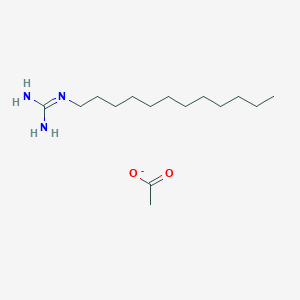
2-Dodecylguanidine ethanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Dodecylguanidine ethanoate is a chemical compound that belongs to the class of guanidines. It is commonly used as an antimicrobial agent due to its ability to inhibit the growth of various microorganisms. This compound is particularly effective in industrial applications, such as in the treatment of cooling water systems, pulp and paper mills, and other industrial processes where microbial control is essential .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecylguanidine ethanoate typically involves the reaction of dodecylamine with cyanamide, followed by the addition of acetic acid. The reaction conditions generally include:
Dodecylamine and Cyanamide Reaction: This step involves the reaction of dodecylamine with cyanamide in the presence of a suitable solvent, such as ethanol or methanol. The reaction is carried out at a temperature range of 50-70°C.
Addition of Acetic Acid: After the initial reaction, acetic acid is added to the mixture to form the ethanoate salt. This step is usually performed at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced control over reaction parameters.
化学反应分析
Types of Reactions
2-Dodecylguanidine ethanoate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield dodecylguanidine and acetic acid.
Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of various oxidation products.
Substitution: The guanidine group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide as the hydrolyzing agent.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.
Major Products
Hydrolysis: Dodecylguanidine and acetic acid.
Oxidation: Oxidized derivatives of dodecylguanidine.
Substitution: Substituted guanidine derivatives.
科学研究应用
2-Dodecylguanidine ethanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Employed in studies related to antimicrobial activity and the inhibition of microbial growth.
Medicine: Investigated for its potential use in developing antimicrobial coatings for medical devices and surfaces.
作用机制
The antimicrobial activity of 2-Dodecylguanidine ethanoate is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the guanidine group, which can form hydrogen bonds with membrane components, destabilizing the membrane structure .
相似化合物的比较
Similar Compounds
Dodecylguanidine hydrochloride: Another guanidine-based antimicrobial agent with similar applications.
N-methyl-N’'-dodecylguanidine: Known for its fungicidal activity and used in combination with other antimicrobial agents.
Uniqueness
2-Dodecylguanidine ethanoate is unique due to its specific combination of the dodecylguanidine moiety with the ethanoate group, which enhances its solubility and effectiveness in various applications. Its ability to act as both an antimicrobial agent and a chemical reagent makes it versatile and valuable in multiple fields.
属性
分子式 |
C15H32N3O2- |
|---|---|
分子量 |
286.43 g/mol |
IUPAC 名称 |
2-dodecylguanidine;acetate |
InChI |
InChI=1S/C13H29N3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;1-2(3)4/h2-12H2,1H3,(H4,14,15,16);1H3,(H,3,4)/p-1 |
InChI 键 |
YIKWKLYQRFRGPM-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCN=C(N)N.CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





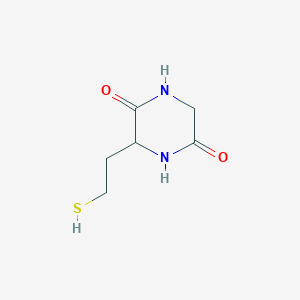
![4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13745483.png)
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B13745492.png)

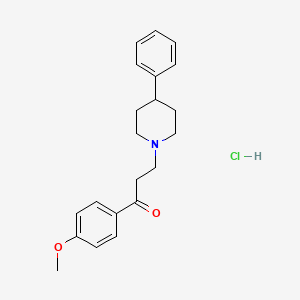
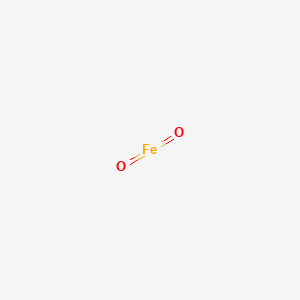
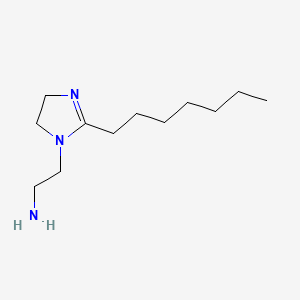
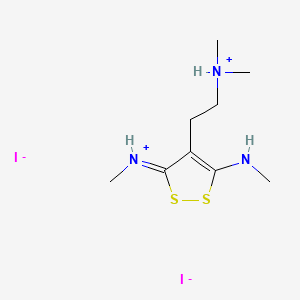
![tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione](/img/structure/B13745527.png)

